![molecular formula C10H18BrN B13972363 8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)
8-(Bromomethyl)-2-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Bromomethyl)-2-azaspiro[45]decane is a chemical compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 8-(Bromomethyl)-2-azaspiro[4.5]decane typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure the stability of the spirocyclic structure. Industrial production methods may involve more scalable processes, but the fundamental reaction conditions remain similar.
Chemical Reactions Analysis
8-(Bromomethyl)-2-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of methyl derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(Bromomethyl)-2-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are of interest in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Bromomethyl)-2-azaspiro[4.5]decane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The spirocyclic structure provides stability and specificity to these interactions, making the compound a valuable tool in biochemical studies.
Comparison with Similar Compounds
8-(Bromomethyl)-2-azaspiro[4.5]decane can be compared with other similar compounds, such as:
8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane: This compound has a similar spirocyclic structure but contains oxygen atoms in the ring, which can influence its reactivity and applications.
1-(Bromomethyl)-8-oxaspiro[4.5]decane:
The uniqueness of this compound lies in its nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs.
Properties
Molecular Formula |
C10H18BrN |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
8-(bromomethyl)-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H18BrN/c11-7-9-1-3-10(4-2-9)5-6-12-8-10/h9,12H,1-8H2 |
InChI Key |
QWIAZLBWECDRSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CBr)CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


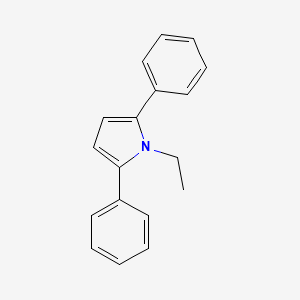
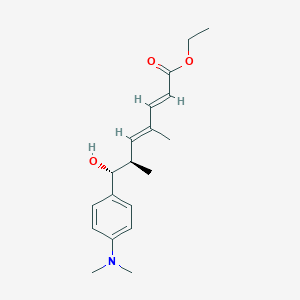

![(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B13972305.png)
![(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13972314.png)
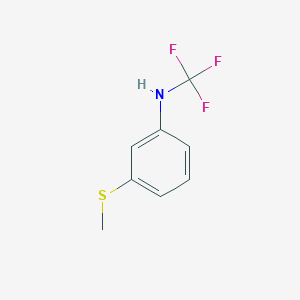
![1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B13972321.png)
![(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13972326.png)
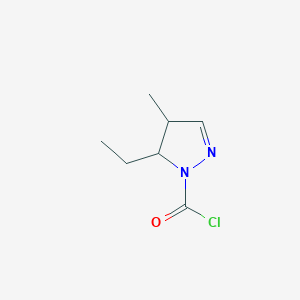
![2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13972352.png)
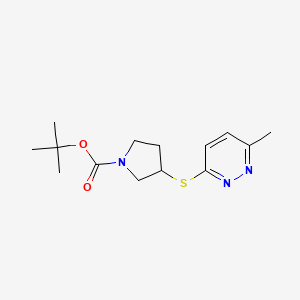
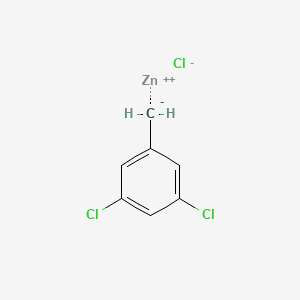
![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
